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molecular formula C8H8N2OS B184896 6-amino-2H-1,4-benzothiazin-3(4H)-one CAS No. 21762-78-7

6-amino-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B184896
M. Wt: 180.23 g/mol
InChI Key: OTAZYXUGSKFPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091345B2

Procedure details

4.5 g 6-Amino-4H-benzo[1,4]thiazin-3-one in 50 ml DMF was treated in portions with 0.695 g 95% sodium hydride at room temperature. After 30 min, 3.548 g methyl iodide were added dropwise at 0° C. and stirring was continued for another 30 min. The mixture was poured into ice and ammonium chloride solution and extracted with CH2Cl2. Chromatography on silica yielded 3.1 g crude product, which was further purified by trituration with diethyl ether.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.695 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.548 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][C:8](=[O:11])[NH:7][C:6]=2[CH:12]=1.[H-].[Na+].[CH3:15]I.[Cl-].[NH4+]>CN(C=O)C>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][C:8](=[O:11])[N:7]([CH3:15])[C:6]=2[CH:12]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NC=1C=CC2=C(NC(CS2)=O)C1
Name
Quantity
0.695 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.548 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for another 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=CC2=C(N(C(CS2)=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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